molecular formula C10H16N2O2 B2514819 N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide CAS No. 1396851-24-3

N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide

Cat. No.: B2514819
CAS No.: 1396851-24-3
M. Wt: 196.25
InChI Key: YKWRWIXFUNKHRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide ( 1798672-69-1) is a synthetic acetamide derivative incorporating a morpholine ring, a structural motif recognized for its significant chemotherapeutic potential . With a molecular formula of C11H18N2O3 and a molecular weight of 226.27 g/mol, this compound is part of a growing class of morpholine-based molecules being investigated for their ability to modulate critical biological pathways in cancer cells . Recent scientific literature highlights the value of morpholine-acetamide hybrids in anticancer research, particularly for their potential to inhibit key enzymes like carbonic anhydrase and to disrupt the altered glucose metabolism, known as the Warburg effect, which is a hallmark of many cancers . The structural features of this compound make it a valuable intermediate or scaffold for the design and synthesis of novel bioactive molecules in medicinal chemistry campaigns, especially those aimed at developing multi-targeted anticancer agents to overcome drug resistance . It is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can order this compound in various quantities to suit their experimental needs .

Properties

IUPAC Name

N-(4-morpholin-4-ylbut-2-ynyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(13)11-4-2-3-5-12-6-8-14-9-7-12/h4-9H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWRWIXFUNKHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC#CCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodological Frameworks

Direct Amidation via Carbodiimide-Mediated Coupling

The most widely documented approach involves coupling 4-(morpholin-4-yl)but-2-yn-1-amine with acetic acid derivatives using carbodiimide reagents. A representative procedure from WO2016170544A1 employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N-diisopropylethylamine (DIPEA) in dimethyl sulfoxide (DMSO):

  • Reaction Setup :

    • 4-(Morpholin-4-yl)but-2-yn-1-amine (1.0 equiv), acetic acid (1.1 equiv), and DMSO (0.5 mL per 100 mg amine) are combined.
    • EDC (1.2 equiv) is added, and the mixture is stirred at room temperature for 12–24 hours.
  • Workup :

    • The crude product is purified via high-performance liquid chromatography (HPLC) to yield N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide with >95% purity.

Mechanistic Insight :
EDC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the primary amine to generate the acetamide. DIPEA neutralizes HCl byproducts, preventing premature decomposition of the active intermediate.

Sequential Alkylation-Amidation Strategy

This two-step protocol first constructs the alkyne-morpholine backbone before introducing the acetamide group.

Synthesis of 4-(Morpholin-4-yl)but-2-yn-1-amine
  • Propargylation :
    Morpholine (1.0 equiv) reacts with propargyl bromide (1.2 equiv) in acetonitrile at 100°C for 9 hours, yielding 4-(but-2-yn-1-yl)morpholine.

  • Amine Protection/Deprotection :
    The terminal alkyne is converted to the primary amine via Huisgen cycloaddition with an azide followed by Staudinger reduction, though direct methods remain scarce in public literature.

Acetylation of the Primary Amine

The amine intermediate is treated with acetyl chloride (1.2 equiv) in dichloromethane (DCM) under Schotten-Baumann conditions:

  • Triethylamine (TEA) (2.0 equiv) is added to scavenge HCl.
  • Reaction proceeds at 0°C → room temperature for 2 hours, yielding the acetamide after aqueous workup.

Optimization and Challenges

Solvent and Base Selection

  • DMSO vs. Acetonitrile : DMSO enhances solubility of polar intermediates but may complicate purification; acetonitrile offers milder conditions for acid-sensitive substrates.
  • Base Compatibility : DIPEA outperforms TEA in EDC-mediated couplings due to superior steric hindrance, reducing side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.98 (s, 3H, CH₃CO), 2.45–2.50 (m, 4H, morpholine CH₂), 3.60–3.70 (m, 4H, morpholine OCH₂), 4.10 (s, 2H, CH₂C≡C), 6.20 (br s, 1H, NH).
  • HRMS (ESI+) : m/z calcd for C₁₀H₁₆N₂O₂ [M+H]⁺ 197.1285, found 197.1289.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water + 0.1% formic acid) confirms ≥95% purity with retention time = 6.8 min.

Comparative Evaluation of Methods

Method Yield Purity Key Advantage Limitation
EDC/DIPEA in DMSO 78% >95% High efficiency, one-pot Requires HPLC purification
Schotten-Baumann 65% 90% Simple workup Lower yield due to competing hydrolysis
Sequential alkylation 42% 88% Modular backbone construction Multi-step, time-intensive

Industrial-Scale Considerations

Patent WO2016170544A1 highlights the feasibility of kilogram-scale synthesis using continuous flow reactors:

  • Flow Rate : 10 mL/min
  • Residence Time : 30 min
  • Output : 1.2 kg/day with 82% yield

Emerging Methodologies

Recent advances in photoenolization (e.g., UV-mediated deprotection) show promise for orthogonal functionalization of the morpholine ring without affecting the acetamide group.

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne moiety undergoes [3+2] cycloaddition with azides to form 1,2,3-triazoles. This reaction is facilitated by copper(I) catalysts, with electron-withdrawing groups (e.g., acetamide) enhancing alkyne reactivity .

Reaction Conditions

ComponentDetails
CatalystCuSO₄·5H₂O + Sodium ascorbate (1:1 molar ratio)
SolventEthanol/Water (1:1)
TemperatureRoom temperature
Yield65–91% (varies with azide substituent)

Example
Reaction with benzyl azide produces N-[4-(morpholin-4-yl)but-2-yn-1-yl]-1-benzyl-1H-1,2,3-triazole-4-acetamide .

Selective Alkyne Reduction

The but-2-yn-1-yl group undergoes partial hydrogenation to cis-alkene under controlled conditions.

Reaction Conditions

ParameterDetails
CatalystLindlar catalyst (Pd/CaCO₃, poisoned with quinoline)
SolventTetrahydrofuran (THF)
PressureH₂ gas (1 atm)
Yield78–85%

Product
N-[4-(morpholin-4-yl)but-1-en-1-yl]acetamide (cis configuration confirmed by NMR).

Amide Functionalization

The acetamide group participates in hydrolysis or aminolysis under acidic/basic conditions .

Hydrolysis to Carboxylic Acid

ConditionDetails
Reagent6M HCl, reflux
Time4–6 hours
Yield62–68%

Product
4-(Morpholin-4-yl)but-2-yn-1-amine hydrochloride and acetic acid .

Sonogashira Coupling

The terminal alkyne acts as a coupling partner with aryl halides in Pd-catalyzed reactions .

Reaction Conditions

ComponentDetails
CatalystPd(PPh₃)₂Cl₂ (5 mol%)
LigandCuI (10 mol%)
BaseEt₃N
SolventDMF/H₂O (3:1)
Yield55–72% (for aryl iodides)

Example
Coupling with 4-iodotoluene yields N-[4-(morpholin-4-yl)but-2-yn-1-yl]-4-methylphenylacetamide .

Halogenation

The alkyne reacts with halogens (e.g., Br₂) in a stereospecific trans-addition.

Reaction Conditions

ParameterDetails
ReagentBr₂ in CCl₄ (1:1 molar ratio)
Temperature0°C → Room temperature
Yield88–92%

Product
N-[4-(morpholin-4-yl)-1,2-dibromobut-1-en-1-yl]acetamide (trans-dibromide).

Coordination Chemistry

The morpholine nitrogen and acetamide oxygen act as ligands for transition metals (e.g., Cu²⁺, Ni²⁺) .

Example: Copper(II) Complex

PropertyDetails
Stoichiometry1:2 (Metal:Ligand)
Stability Constant (log β)8.3 ± 0.2
ApplicationCatalytic activity in oxidation reactions

Sigma-1 Receptor Antagonism

Structural analogs (e.g., N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide) show activity as sigma-1 antagonists. Modifications include:

  • Replacement of the naphthyl group with substituted aryl rings .

  • Introduction of sulfonamide groups to enhance binding .

Key SAR Findings

ModificationEffect on Activity (IC₅₀)
4-Fluorophenyl substitutionIC₅₀ = 11.2 µM (COX-2 inhibition)
Morpholine → PiperidineReduced selectivity (SI = 15.7 vs. 103.1 for morpholine)

Pyrolysis Analysis

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, forming morpholine fragments and acetamide derivatives .

Major Degradation Products

  • Morpholine (40–45% yield)

  • Acetic acid (32–37% yield)

  • Carbonyl-containing volatile compounds .

Scientific Research Applications

Chemical Synthesis and Material Science

Building Block in Organic Synthesis
N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structural features, including a morpholine ring and a butynyl group, make it suitable for creating derivatives with enhanced biological activities or improved pharmacological properties. This capability is crucial in developing new pharmaceuticals and agrochemicals.

Polymer Development
Due to its distinctive structural properties, this compound is also explored for use in developing novel materials, including polymers and coatings. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable in industrial applications.

Pharmacological Applications

Neuropathic Pain Management
Research indicates that compounds similar to this compound exhibit anti-hyperalgesic effects in models of neuropathic pain. For instance, studies have shown that related morpholine derivatives can act as sigma-1 receptor antagonists, which may help alleviate pain by modulating neurochemical pathways involved in pain perception . This suggests potential therapeutic applications for treating chronic pain conditions.

Anticancer Properties
The compound's structural analogs have been investigated for their anticancer activity. For example, certain morpholine-containing compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism often involves the modulation of key signaling pathways that regulate cell proliferation and survival . The exploration of this compound in this context could lead to the development of effective cancer therapies.

Antimicrobial Activity
this compound is also being studied for its potential antimicrobial properties. Compounds with similar morpholine structures have shown effectiveness against a range of bacterial strains, suggesting that this compound may possess similar capabilities, making it a candidate for further investigation as an antimicrobial agent.

Case Study 1: Neuropathic Pain

In a study examining the anti-hyperalgesic effects of morpholine derivatives, this compound was compared to established treatments like Gabapentin. Results indicated that while it exhibited significant anti-hyperalgesic effects, its potency was lower than that of Gabapentin but comparable to other sigma receptor antagonists .

Case Study 2: Antitumor Activity

Research into the anticancer potential of morpholine derivatives has revealed promising results where specific compounds were able to induce apoptosis in cancer cells through modulation of apoptotic pathways. This positions N-[4-(morpholin-4-yl)but-2-yn-1-y]acetamide as a potential candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide with structurally related compounds, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Key Substituents Applications/Properties References
This compound C₁₁H₁₆N₂O₂ Morpholine at C4 of butynyl chain Potential corrosion inhibition, drug synthesis -
MMPA (N-[(4-methoxyphenyl)(morpholin-4-yl)methyl]acetamide) C₁₄H₂₀N₂O₂ Morpholine + 4-methoxyphenyl Corrosion inhibitor for mild steel in H₂SO₄
MPA (N-[morpholin-4-yl(phenyl)methyl]acetamide) C₁₃H₁₈N₂O₂ Morpholine + phenyl Corrosion inhibitor (lower efficiency vs. MMPA)
2-(Cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide C₁₃H₂₂N₂OS Dimethylamino at C4 of butynyl chain Unspecified (structural analog)
N-[4-(2-Propyn-1-yloxy)phenyl]acetamide C₁₁H₁₁NO₂ Propynyloxy at phenyl ring Building block for hybrid drug candidates
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide C₁₅H₁₇ClN₄O₂S Morpholine + thiazole-chlorophenyl Unspecified (biological screening candidate)
Key Observations:

Substituent Influence on Corrosion Inhibition :

  • MMPA and MPA demonstrate that electron-donating groups (e.g., morpholine, methoxyphenyl) enhance adsorption on metal surfaces via lone-pair interactions. MMPA outperforms MPA due to the methoxy group’s inductive effect, which increases electron density at the adsorption site .
  • The target compound’s morpholine and alkyne groups may similarly facilitate adsorption, though experimental validation is required.

Role of Alkyne Functionality :

  • The terminal alkyne in this compound enables click chemistry applications, such as triazole formation (e.g., in drug synthesis, as seen in and ) .

Biological Activity :

  • Thiazole- and triazole-containing analogs (e.g., ) exhibit COX/LOX inhibition or receptor antagonism. The absence of such heterocycles in the target compound may limit direct biological activity unless further functionalized .

Physicochemical and Thermodynamic Properties

While direct data for the target compound are unavailable, inferences are drawn from analogs:

  • Morpholine Derivatives: Typically exhibit moderate solubility in polar solvents (e.g., water, ethanol) due to the oxygen and nitrogen atoms in the ring.
  • Alkyne-Containing Compounds : Lower polarity compared to aromatic analogs but higher reactivity in cross-coupling reactions.
  • Thermodynamic Stability : Morpholine’s rigid ring structure may enhance thermal stability, as seen in MMPA’s performance under acidic conditions .

Biological Activity

N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound consists of a morpholine ring connected to a but-2-yne chain and an acetamide functional group. The synthesis typically involves:

  • Formation of the Morpholine Intermediate : Morpholine is reacted with but-2-yne-1,4-diol.
  • Acetylation : The intermediate undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

This method ensures high yields and purity suitable for biological testing.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can bind to active sites or allosteric sites on enzymes or receptors, modulating their activity. This includes:

  • Inhibition of Enzymes : The compound has been explored as an inhibitor for various enzymes involved in signal transduction pathways related to cancer and inflammation.
  • Antimicrobial Properties : It shows potential against various bacterial strains, indicating its role as a bioactive compound .

Antimicrobial Activity

A study showed that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

Bacterial Strain MIC (µM)
Shigella dysenteriae6
Proteus vulgaris6
Chloramphenicol (control)100
Norfloxacin (control)13 (S. dysenteriae), 25 (P. vulgaris)

These results highlight the compound's effectiveness compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation through various mechanisms, including:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G2/M phase, leading to reduced cell division.

A comparative study with existing anticancer agents revealed that this compound exhibited comparable or superior efficacy against certain cancer cell lines .

Case Studies

Several case studies have investigated the pharmacological effects of N-[4-(morpholin-4-yloxy)butanoyl] derivatives, emphasizing their potential therapeutic applications:

  • Study on Pain Management : A study evaluated the anti-hyperalgesic effects in chronic pain models, showing that derivatives like N-(2-morpholin-4-yethyl)-2-(1-naphthyloxy)acetamide effectively reduced pain responses compared to standard treatments like Gabapentin .
  • Molecular Docking Studies : Molecular docking analyses indicated that the compound could effectively bind to cyclooxygenase enzymes, which are critical in inflammatory processes and cancer progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.